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molecular formula C6H10O3 B8278410 3-(2-Hydroxyethyl)butyrolactone

3-(2-Hydroxyethyl)butyrolactone

Cat. No. B8278410
M. Wt: 130.14 g/mol
InChI Key: ROXIKYWASXLFTR-UHFFFAOYSA-N
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Patent
US05387701

Procedure details

It is known that 4-hydroxymethyltetrahydropyran can be prepared in three steps: reaction of ethyl acetoacetate with ethylene oxide to form 3-(2-hydroxyethyl)gamma-butyrolactone (EP-A-246 581), rearrangement to ethyl tetrahydropyran-4-carboxylate (EP-A-284 969), and subsequent catalytic hydrogenation to form 4-hydroxymethyltetrahydropyran (DE-A-4 141 222).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH:3]1[CH2:8][CH2:7][O:6][CH2:5][CH2:4]1.[C:9]([O:15][CH2:16][CH3:17])(=[O:14])[CH2:10][C:11]([CH3:13])=[O:12].[CH2:18]1[O:20][CH2:19]1>>[OH:6][CH2:7][CH2:8][CH:3]1[CH2:2][O:1][C:5](=[O:12])[CH2:4]1.[O:20]1[CH2:19][CH2:18][CH:10]([C:9]([O:15][CH2:16][CH3:17])=[O:14])[CH2:11][CH2:13]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CO1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
can be prepared in three steps

Outcomes

Product
Name
Type
product
Smiles
OCCC1CC(=O)OC1
Name
Type
product
Smiles
O1CCC(CC1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05387701

Procedure details

It is known that 4-hydroxymethyltetrahydropyran can be prepared in three steps: reaction of ethyl acetoacetate with ethylene oxide to form 3-(2-hydroxyethyl)gamma-butyrolactone (EP-A-246 581), rearrangement to ethyl tetrahydropyran-4-carboxylate (EP-A-284 969), and subsequent catalytic hydrogenation to form 4-hydroxymethyltetrahydropyran (DE-A-4 141 222).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH:3]1[CH2:8][CH2:7][O:6][CH2:5][CH2:4]1.[C:9]([O:15][CH2:16][CH3:17])(=[O:14])[CH2:10][C:11]([CH3:13])=[O:12].[CH2:18]1[O:20][CH2:19]1>>[OH:6][CH2:7][CH2:8][CH:3]1[CH2:2][O:1][C:5](=[O:12])[CH2:4]1.[O:20]1[CH2:19][CH2:18][CH:10]([C:9]([O:15][CH2:16][CH3:17])=[O:14])[CH2:11][CH2:13]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CO1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
can be prepared in three steps

Outcomes

Product
Name
Type
product
Smiles
OCCC1CC(=O)OC1
Name
Type
product
Smiles
O1CCC(CC1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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